REACTION_SMILES
|
[CH3:10][NH:11][CH3:12].[Cl:1][c:2]1[nH:3][cH:4][cH:5][c:6]1[N+:7](=[O:8])[O-:9]>>[c:2]1([N:11]([CH3:10])[CH3:12])[nH:3][cH:4][cH:5][c:6]1[N+:7](=[O:8])[O-:9]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=[N+]([O-])c1cc[nH]c1Cl
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C)c1[nH]ccc1[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |